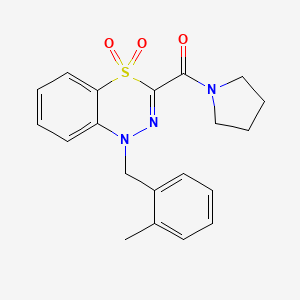

![molecular formula C10H10IN3S B2405679 4-(Azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine CAS No. 2172588-21-3](/img/structure/B2405679.png)

4-(Azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The specific chemical reactions involving “4-(Azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine” are not detailed in the available literature. Pyrimidines, in general, are known to participate in a variety of chemical reactions, including those related to their anti-inflammatory effects .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The azetidine and thienopyrimidine moieties in this compound contribute to its pharmacophore. Researchers have explored its potential as a scaffold for designing novel drugs. Key areas include:

- Anticancer Agents : Investigating derivatives of this compound for their cytotoxic effects against cancer cells .

- Antibacterial and Antifungal Agents : Screening the synthesized molecules for antibacterial and antifungal activity .

Organic Synthesis

The synthetic route to prepare this compound involves aza-Michael addition and Suzuki–Miyaura cross-coupling reactions. These methods are valuable in organic synthesis and allow for the diversification of heterocyclic amino acid derivatives .

Materials Science

Four-membered heterocycles like azetidines find applications in materials science:

- Antibacterial and Antimicrobial Coatings : Polymers derived from ring-strained nitrogen-containing monomers, including azetidines, can be used for coatings with antibacterial properties .

Computational Chemistry

Molecular modeling studies can explore the interactions of this compound with enzymes or receptors. For instance:

- Enzyme Inhibition : Docking simulations can predict how the compound interacts with specific enzymes, aiding drug design .

Bioorganic Chemistry

Researchers investigate the reactivity and functionalization of this compound in biological contexts. For example:

Propiedades

IUPAC Name |

4-(azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN3S/c1-6-12-9(14-3-2-4-14)8-7(11)5-15-10(8)13-6/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZACLOMKUASDDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=CSC2=N1)I)N3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2405597.png)

![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)

![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)

![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)

![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)

amine](/img/structure/B2405615.png)

![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide](/img/structure/B2405619.png)